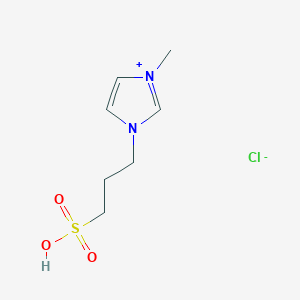

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

CAS No.:

Cat. No.: VC13773607

Molecular Formula: C7H13ClN2O3S

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClN2O3S |

|---|---|

| Molecular Weight | 240.71 g/mol |

| IUPAC Name | 3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride |

| Standard InChI | InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H |

| Standard InChI Key | OJLFSTFJPMNJIL-UHFFFAOYSA-N |

| SMILES | C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-] |

| Canonical SMILES | C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride consists of a positively charged imidazolium ring substituted with a methyl group at the 1-position and a sulfopropyl moiety (-CHCHCHSO) at the 3-position, balanced by a chloride counterion . Key structural features include:

Table 1: Physicochemical Properties

The sulfopropyl group enhances hydrophilicity, making the compound particularly effective in aqueous-phase reactions . Nuclear magnetic resonance (NMR) studies confirm the structure, with NMR peaks at δ 8.63 (imidazolium proton), 4.24 (methylene adjacent to sulfur), and 3.77 (methyl group) .

Synthesis and Optimization

The synthesis of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride follows a zwitterion intermediate route:

Step 1: Formation of Zwitterion

1-Methylimidazole reacts with 1,3-propanesultone in toluene under reflux (110°C for 16–24 hours), yielding a zwitterionic intermediate .

Step 2: Acidification

The zwitterion is treated with hydrochloric acid at 85–90°C for 12–24 hours, protonating the sulfonate group to form the final ionic liquid .

Table 2: Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature (Step 1) | 110°C | |

| Temperature (Step 2) | 85–90°C | |

| Yield | >90% (isolated) |

Optimization studies highlight the importance of stoichiometric ratios and reaction duration in maximizing purity .

Catalytic Applications in Biomass Conversion

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride serves as a catalyst in the conversion of hemicellulose into C5 sugars (e.g., xylose), a critical step in biofuel production . Key mechanistic insights include:

-

Acidic Sites: The sulfonic acid group (-SOH) and chloride ion synergistically hydrolyze glycosidic bonds in hemicellulose .

-

Reaction Efficiency: At 140°C, the catalyst achieves >80% conversion of hemicellulose into xylose within 6 hours .

Table 3: Performance in Hemicellulose Hydrolysis

| Condition | Result | Source |

|---|---|---|

| Temperature | 140°C | |

| Catalyst Loading | 10 wt% (substrate basis) | |

| Conversion Rate | 82% | |

| Selectivity for Xylose | 75% |

This catalytic efficiency surpasses traditional mineral acids by reducing side reactions and enabling recyclability .

Emergency procedures include rinsing exposed skin with water (P302+P352) and seeking medical attention for eye contact (P305+P351+P338) .

Comparative Analysis with Related Ionic Liquids

The sulfopropyl group differentiates this compound from analogous imidazolium-based ionic liquids:

Table 5: Structural and Functional Comparisons

| Compound Name | CAS Number | Key Feature | Application |

|---|---|---|---|

| 1-Methyl-3-propylimidazolium bromide | 1000906-62-6 | Low viscosity | Solvent in electrochemistry |

| 1-Ethyl-3-methylimidazolium chloride | 77472-70-9 | High thermal stability | Extraction processes |

| 1-Methyl-3-(3-sulfopropyl)-imidazolium hydrogensulfate | N/A | Dual acidic sites | Biomass catalysis |

The sulfopropyl moiety enhances aqueous solubility, making it preferable for reactions requiring polar media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume